molecular formula C19H16ClF6N3O4 B4296641 METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE

METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE

Cat. No.: B4296641
M. Wt: 499.8 g/mol
InChI Key: GXTXXLGHRWRHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methyl, trifluoro, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to link different molecular fragments.

    Fluorination Reactions: Incorporation of trifluoromethyl groups using fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interaction with cellular receptors to modulate signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.

    Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoroalaninate
  • Methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoro-N-({[4-(methoxy)phenyl]amino}carbonyl)alaninate

Uniqueness

Methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which enhance its chemical stability and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

methyl 2-(2-chloro-3-methylanilino)-3,3,3-trifluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF6N3O4/c1-10-4-3-5-13(14(10)20)28-17(15(30)32-2,18(21,22)23)29-16(31)27-11-6-8-12(9-7-11)33-19(24,25)26/h3-9,28H,1-2H3,(H2,27,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTXXLGHRWRHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF6N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE
Reactant of Route 5
METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[(2-CHLORO-3-METHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE

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